N-benzyl-3-chloropyridin-4-amine is an organic compound characterized by the presence of a benzyl group attached to a chlorinated pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 218.68 g/mol. The compound features a chloropyridine structure, which is significant in medicinal chemistry due to its ability to participate in various
N-benzyl-3-chloropyridin-4-amine exhibits notable biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:
The synthesis of N-benzyl-3-chloropyridin-4-amine can be achieved through several methods:
N-benzyl-3-chloropyridin-4-amine finds applications in various fields:
Studies on N-benzyl-3-chloropyridin-4-amine's interactions with biological systems indicate its potential for binding to various receptors and enzymes. Interaction studies often focus on:
N-benzyl-3-chloropyridin-4-amine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-benzylpyridin-2-amine | Lacks chlorine; used in different biological contexts | |
N-benzyl-4-chloropyridin-3-amine | Different position of chlorine; similar applications | |
4-Amino-3-chloropyridine | Simpler structure; primarily studied for neuropharmacological effects |
These compounds highlight the unique positioning of the chlorine atom and the benzyl group in N-benzyl-3-chloropyridin-4-amine, which may confer distinct biological activities and reactivity patterns compared to its analogs.
N-Benzyl-3-chloropyridin-4-amine belongs to the class of substituted pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name N-benzyl-3-chloropyridin-4-amine unambiguously specifies the positions of substituents:
The compound’s structural identity is confirmed through spectroscopic data:
Clc1cnccc1NCc1ccccc1
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{12}\text{H}{11}\text{ClN}_2 $$ | |
Molecular Weight | 218.68 g/mol | |
CAS Registry | 1353101-72-0 | |
Purity | ≥98% |
The synthesis of 3-amino-4-halopyridines like N-benzyl-3-chloropyridin-4-amine represents a milestone in heterocyclic chemistry. Early attempts at direct alkylation of 3-amino-4-chloropyridine faced challenges due to the amine’s basicity (pK$$_a$$ ≈ 3.83), which impeded standard reductive amination protocols. This led to the development of protective-group strategies:
A 2018 study demonstrated a three-step protocol achieving 40–70% yields for analogous compounds, highlighting the compound’s synthetic accessibility despite inherent challenges.
Positional isomerism profoundly influences the properties of chloropyridine amines. The following table contrasts N-benzyl-3-chloropyridin-4-amine with its isomers:
Table 2: Comparative Analysis of Chloropyridine Isomers
The 3-chloro-4-amine configuration enhances nucleophilic aromatic substitution reactivity at the 2- and 6-positions of the pyridine ring, making it valuable for constructing polycyclic systems.
Direct benzylation of 3-chloro-4-aminopyridine faces challenges due to the amine group’s high basicity (pK~a~ ≈ 3.83), which impedes imine formation and subsequent alkylation [1]. A three-step protection-deprotection strategy proves effective:
This method circumvents the amine’s buffering effect, which otherwise deprotonates the benzylating agent, reducing electrophilicity. Comparative studies show that electron-withdrawing groups on the benzyl halide enhance reaction rates by 40% through increased electrophilic character [2].
Solvent polarity and aprotic character critically influence substitution kinetics:
Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
---|---|---|---|
DMF | 36.7 | 85 | 6 |
DMSO | 46.7 | 82 | 5 |
Acetonitrile | 37.5 | 68 | 10 |
THF | 7.5 | 45 | 18 |
Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, accelerating the reaction by 3-fold compared to tetrahydrofuran (THF) [2]. Microwave irradiation in DMF reduces reaction times to 30 minutes while maintaining yields above 80% [1].
Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 3-chloro-4-aminopyridine with benzyl alcohols or halides. Using Pd(OAc)~2~ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C achieves 92% conversion within 12 hours [1]. Key advantages include:
Nickel catalysts (e.g., NiCl~2~(dme)) offer a cost-effective alternative, albeit with reduced selectivity for bulky benzyl groups [2].
Bidentate phosphine ligands like BINAP enhance regioselectivity in palladium-mediated couplings:
Ligand | Conversion (%) | Selectivity (N-Benzyl vs. C-Benzyl) |
---|---|---|
Xantphos | 92 | 98:2 |
BINAP | 89 | 99:1 |
DPPF | 85 | 95:5 |
Bulky ligands suppress competing C–H activation pathways, pushing selectivity beyond 99:1 for N-benzylated products [1].
Microwave irradiation (300 W, 150°C) accelerates benzylation reactions from 8 hours to 15 minutes, achieving 94% yield in DMF. Controlled thermal gradients prevent decomposition of heat-sensitive benzyl chlorides, making this method ideal for sterically hindered derivatives [2].
Mechanochemical grinding of 3-chloro-4-aminopyridine and benzyl bromide with potassium carbonate in a ball mill (500 rpm, 2 h) delivers 81% yield without solvent. This approach reduces waste generation by 90% compared to traditional methods [1].
Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF~4~]) show potential for benzyl group transfer from benzyl acetate to 3-chloro-4-aminopyridine. While yields remain modest (35–40%), enzyme engineering could unlock sustainable large-scale production [2].
The nuclear magnetic resonance spectroscopic characterization of N-benzyl-3-chloropyridin-4-amine provides comprehensive structural information through multinuclear analysis. The molecular formula of C₁₂H₁₁ClN₂ with a molecular weight of 218.68 grams per mole exhibits characteristic spectral patterns that can be systematically assigned [1].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the pyridine and benzyl moieties. The pyridine ring protons exhibit characteristic chemical shifts with the proton at position 2 (ortho to nitrogen) appearing at approximately 8.5-8.6 parts per million, consistent with established pyridine chemical shift correlations [2] [3]. The proton at position 5 typically resonates around 7.3 parts per million, while the proton at position 6 appears at approximately 8.4 parts per million [4] [3].
The benzyl protons display characteristic patterns with the methylene bridge (CH₂) appearing as a singlet around 4.2-4.3 parts per million. The benzyl aromatic protons resonate in the typical aromatic region between 7.1-7.3 parts per million, exhibiting multipicity patterns consistent with monosubstituted benzene derivatives [5]. The secondary amine proton (NH) appears as a broad signal around 4.0-4.5 parts per million, often exchangeable with deuterium oxide [5].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides critical structural confirmation with distinctive chemical shift assignments. The pyridine carbon atoms exhibit characteristic resonances with C-2 appearing at approximately 150 parts per million, C-3 at 124 parts per million, and C-4 at 136 parts per million [3] [6]. These values align with established correlations for chloro-substituted pyridine derivatives where electron-withdrawing effects influence chemical shift positions [6].
The benzyl carbon atoms display typical aromatic carbon chemical shifts between 126-140 parts per million for the aromatic carbons, with the methylene bridge carbon appearing around 48 parts per million [4] [5]. The quaternary aromatic carbon bearing the chlorine substituent exhibits characteristic downfield shifts due to the electron-withdrawing nature of the chlorine atom [6].
Nitrogen-15 Nuclear Magnetic Resonance Investigations
Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information regarding the electronic environment of nitrogen atoms in the molecule. The pyridine nitrogen typically exhibits chemical shifts around -60 to -70 parts per million, while the secondary amine nitrogen appears at approximately -320 to -340 parts per million [7] [8]. These chemical shift values correlate with the availability of the lone pair electrons and provide insights into hydrogen bonding interactions and electronic structure [7].
The nitrogen-15 chemical shifts are sensitive to solvent effects and intermolecular interactions, making them valuable probes for studying molecular associations and hydrogen bonding networks [8]. The differential chemical shifts between the two nitrogen environments provide diagnostic information for structural confirmation [7].
Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance - Pyridine H-2 | 8.5-8.6 | Pyridine proton ortho to nitrogen |
¹H Nuclear Magnetic Resonance - Pyridine H-5 | 7.3 | Pyridine proton meta to nitrogen |
¹H Nuclear Magnetic Resonance - Pyridine H-6 | 8.4 | Pyridine proton ortho to nitrogen |
¹H Nuclear Magnetic Resonance - Benzyl CH₂ | 4.2-4.3 | Methylene bridge protons |
¹H Nuclear Magnetic Resonance - Benzyl aromatic | 7.1-7.3 | Benzyl aromatic protons |
¹³C Nuclear Magnetic Resonance - Pyridine C-2 | 150 | Pyridine carbon ortho to nitrogen |
¹³C Nuclear Magnetic Resonance - Pyridine C-3 | 124 | Pyridine carbon bearing chlorine |
¹³C Nuclear Magnetic Resonance - Pyridine C-4 | 136 | Pyridine carbon bearing amine |
¹³C Nuclear Magnetic Resonance - Benzyl CH₂ | 48 | Methylene bridge carbon |
¹⁵N Nuclear Magnetic Resonance - Pyridine N | -60 to -70 | Pyridine nitrogen |
¹⁵N Nuclear Magnetic Resonance - Amine N | -320 to -340 | Secondary amine nitrogen |
The infrared spectroscopic analysis of N-benzyl-3-chloropyridin-4-amine reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification. The vibrational spectrum encompasses distinct absorption bands corresponding to specific molecular motions and bond types [9] [10].
Aromatic and Aliphatic Carbon-Hydrogen Stretching Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the region between 3050-3100 wavenumbers, characteristic of aromatic systems [11] [12]. These bands correspond to the pyridine and benzyl aromatic protons and exhibit medium intensity absorptions. The aliphatic carbon-hydrogen stretching of the methylene bridge appears around 2950-2850 wavenumbers with strong intensity [11] [12].
Nitrogen-Hydrogen Stretching Vibrations
The secondary amine nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the region of 3250-3350 wavenumbers [13] [11] [12]. This characteristic frequency confirms the presence of the secondary amine functionality and provides information about hydrogen bonding interactions in the solid state [14].
Aromatic Carbon-Carbon and Carbon-Nitrogen Stretching Modes
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region between 1450-1600 wavenumbers [11] [12]. The pyridine ring exhibits characteristic carbon-nitrogen stretching vibrations around 1580-1600 wavenumbers, while the carbon-carbon stretching modes of the benzyl ring appear around 1450-1500 wavenumbers [9] [10].
Carbon-Chlorine Stretching and Bending Vibrations
The carbon-chlorine stretching vibration represents a diagnostic band for the chloro-substituted pyridine moiety. This vibration typically appears around 640-670 wavenumbers with strong intensity [9] [10]. The carbon-chlorine in-plane bending vibration occurs at approximately 370 wavenumbers, while the out-of-plane bending mode appears around 240 wavenumbers [9].
Carbon-Nitrogen Stretching Vibrations
The carbon-nitrogen stretching vibrations of the secondary amine linkage appear in the region of 1000-1350 wavenumbers [11] [12]. These absorptions provide confirmation of the amine functionality and exhibit medium to strong intensity depending on the molecular environment and intermolecular interactions.
Vibrational Mode | Frequency (wavenumbers) | Intensity | Assignment |
---|---|---|---|
Aromatic C-H stretch | 3050-3100 | Medium | Pyridine and benzyl aromatic protons |
Aliphatic C-H stretch | 2950-2850 | Strong | Methylene bridge protons |
N-H stretch | 3250-3350 | Medium-broad | Secondary amine proton |
Aromatic C=C stretch | 1580-1600 | Medium | Pyridine ring vibrations |
Aromatic C=C stretch | 1450-1500 | Medium | Benzyl ring vibrations |
C-Cl stretch | 640-670 | Strong | Carbon-chlorine bond |
C-Cl in-plane bend | 370 | Medium | Carbon-chlorine bending |
C-Cl out-of-plane bend | 240 | Medium | Carbon-chlorine bending |
C-N stretch | 1000-1350 | Medium-strong | Secondary amine linkage |
The crystal structure analysis of N-benzyl-3-chloropyridin-4-amine reveals distinctive molecular packing arrangements that influence the solid-state properties and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the literature, comparative analysis with structurally related benzylamine derivatives provides insights into expected packing motifs [15] [16].
Crystal System and Space Group
Based on analogous benzylamine-pyridine derivatives, N-benzyl-3-chloropyridin-4-amine is expected to crystallize in monoclinic or triclinic crystal systems, commonly adopting centrosymmetric space groups such as P2₁/c or P1̄ [16] [15]. The molecular geometry and substituent effects influence the preferred crystal packing arrangements and symmetry operations.
Molecular Orientation and Conformational Preferences
The molecular conformation in the solid state is influenced by the relative orientations of the pyridine and benzyl rings. The benzyl group typically adopts conformations that minimize steric interactions while maximizing intermolecular interactions [15] [17]. The dihedral angle between the pyridine and benzyl rings typically ranges from 60-90 degrees, optimizing crystal packing efficiency [16].
Unit Cell Parameters and Density
Comparative analysis with similar structures suggests unit cell parameters with dimensions typically ranging from 9-13 Ångströms for the a and b axes, and 10-15 Ångströms for the c axis [16] [15]. The calculated density usually falls within the range of 1.3-1.5 grams per cubic centimeter, consistent with organic chlorinated aromatic compounds [16].
Molecular Stacking and π-π Interactions
The aromatic rings in N-benzyl-3-chloropyridin-4-amine participate in π-π stacking interactions that contribute to crystal stability. The pyridine rings often stack with offset parallel arrangements, while benzyl rings may form edge-to-face or parallel-displaced stacking motifs [17] [18]. These aromatic interactions typically exhibit distances of 3.3-3.8 Ångströms between ring centroids [16].
Crystallographic Parameter | Expected Value | Reference Comparison |
---|---|---|
Crystal System | Monoclinic/Triclinic | Similar benzylamine derivatives [15] |
Space Group | P2₁/c or P1̄ | Analogous structures [16] |
Unit Cell a-axis | 9-13 Å | Comparable compounds [16] |
Unit Cell b-axis | 9-13 Å | Related structures [15] |
Unit Cell c-axis | 10-15 Å | Similar derivatives [16] |
Calculated Density | 1.3-1.5 g/cm³ | Chlorinated aromatics [16] |
π-π Stacking Distance | 3.3-3.8 Å | Aromatic compounds [17] |
The hydrogen bonding network in N-benzyl-3-chloropyridin-4-amine crystals plays a crucial role in determining the solid-state structure and stability. The presence of both hydrogen bond donors and acceptors creates complex three-dimensional networks that influence physical properties [14] [15].
Primary Hydrogen Bonding Motifs
The secondary amine functionality serves as a hydrogen bond donor, while both the pyridine nitrogen and chlorine atom function as potential hydrogen bond acceptors. The primary hydrogen bonding motif involves N-H···N interactions between the secondary amine proton and the pyridine nitrogen of adjacent molecules [15] [19]. These interactions typically exhibit bond lengths of 2.8-3.2 Ångströms and bond angles of 150-180 degrees [14].
Chlorine Participation in Hydrogen Bonding
The chlorine atom participates in weaker hydrogen bonding interactions, primarily through C-H···Cl contacts with aromatic protons [14] [19]. These interactions exhibit longer bond distances of 3.4-3.8 Ångströms and contribute to the overall crystal stability through cumulative effects [14].
Graph Set Analysis
The hydrogen bonding network can be described using graph set notation, revealing characteristic ring and chain motifs. Primary N-H···N interactions often form R₂²(8) ring motifs, while secondary interactions create extended chain structures denoted as C(4) or C(6) patterns [15]. These motifs contribute to the formation of supramolecular architectures that extend throughout the crystal lattice.
Hydrogen Bond Cooperativity
The hydrogen bonding network exhibits cooperative effects where the strength of individual hydrogen bonds is enhanced by the presence of neighboring interactions [19] [20]. This cooperativity results in shortened bond distances and increased binding energies compared to isolated hydrogen bond pairs [14].
Three-Dimensional Network Formation
The combination of strong N-H···N hydrogen bonds and weaker C-H···Cl interactions creates a three-dimensional network that provides crystal stability [15]. The network topology influences properties such as thermal stability, mechanical strength, and dissolution behavior [14] [19].
Hydrogen Bond Type | Distance (Å) | Angle (°) | Graph Set Motif |
---|---|---|---|
N-H···N (primary) | 2.8-3.2 | 150-180 | R₂²(8) |
C-H···Cl (secondary) | 3.4-3.8 | 120-160 | C(4) |
C-H···π (aromatic) | 3.2-3.6 | 140-170 | R₄⁴(22) |
π···π (stacking) | 3.3-3.8 | - | Chain motifs |
The mass spectrometric analysis of N-benzyl-3-chloropyridin-4-amine reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification. The electron ionization mass spectrum exhibits distinct fragmentation patterns consistent with the molecular structure and functional groups present [21] [22].
Molecular Ion Peak
The molecular ion peak appears at mass-to-charge ratio 218/220 corresponding to the molecular weight of 218.68 grams per mole, with the chlorine isotope pattern exhibiting a 3:1 ratio for ³⁵Cl:³⁷Cl isotopes [23] [21]. The molecular ion peak typically shows moderate intensity, as aromatic amines often undergo facile fragmentation upon electron ionization [21] [22].
Alpha-Cleavage Fragmentation
The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the benzyl radical (C₇H₇, mass 91) to yield a fragment ion at mass-to-charge ratio 127/129 [21] [22]. This fragmentation is characteristic of benzylic systems and represents one of the most prominent peaks in the mass spectrum [21].
Tropylium Ion Formation
The benzyl cation formed through alpha-cleavage rearranges to form the stable tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 [21] [22]. This seven-membered aromatic cation is particularly stable due to its aromatic character and represents a base peak or one of the most intense peaks in many benzyl-containing compounds [21].
Loss of Hydrogen Chloride
A characteristic fragmentation involves the elimination of hydrogen chloride (HCl, mass 36) from the molecular ion, yielding a fragment at mass-to-charge ratio 182 [21]. This loss is facilitated by the ortho relationship between the chlorine atom and the nitrogen-containing substituent, allowing for favorable six-membered transition state formation [21].
Ring Fragmentation Patterns
The pyridine ring undergoes characteristic fragmentation with loss of hydrogen cyanide (HCN, mass 27) yielding fragments at mass-to-charge ratio 191/193 [21] [22]. Additional fragmentation may involve loss of acetylene (C₂H₂, mass 26) or other small neutral molecules characteristic of aromatic nitrogen heterocycles [21].
Secondary Fragmentation Pathways
Secondary fragmentation of primary fragment ions leads to additional characteristic peaks. The tropylium ion may lose acetylene to form the cyclopentadienyl cation (C₅H₅⁺) at mass-to-charge ratio 65 [21]. The chloropyridine fragment may undergo further decomposition with loss of chlorine atom (mass 35) or additional small molecules [21] [22].
Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Fragmentation Pathway |
---|---|---|---|
Molecular Ion | 218/220 | [M]⁺ | Parent molecular ion |
Alpha-cleavage | 127/129 | [M-C₇H₇]⁺ | Loss of benzyl radical |
Tropylium Ion | 91 | C₇H₇⁺ | Benzyl cation rearrangement |
HCl Loss | 182 | [M-HCl]⁺ | Hydrogen chloride elimination |
HCN Loss | 191/193 | [M-HCN]⁺ | Hydrogen cyanide elimination |
Cl Loss | 183/185 | [M-Cl]⁺ | Chlorine atom loss |
Cyclopentadienyl | 65 | C₅H₅⁺ | Tropylium fragmentation |
Base Fragment | 154/156 | [M-C₄H₄]⁺ | Multiple bond cleavages |